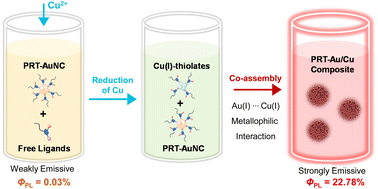A cooperative effect of copper-induction and AIE leading to bright luminescence of gold nanoclusters†
Inorganic Chemistry Frontiers Pub Date: 2023-11-13 DOI: 10.1039/D3QI01974H
Abstract
Emission enhancement of gold nanoclusters protected with 6-propyl-2-thiouracil (PRT-AuNCs) is achieved through incorporating a suitable amount of Cu2+. Sophisticated mechanisms are involved in the modulation of emission properties of the PRT-AuNCs/Cu2+ system, instead of merely a metal ion induced aggregation. X-ray photoelectron spectroscopy, IR spectroscopy and mass spectroscopy reveal that the Cu2+ is reduced by 6-propyl-2-thiouracil to form a Cu(I)–thiolate complex, which then co-assembles with the AuNCs to form a PRT-Au/Cu composite at an appropriate Cu2+ concentration. Systematic microscopic characterization studies including scanning electron microscopy, X-ray diffraction etc. demonstrate the crucial effect of compact aggregation driven by metallophilic interactions on the emission enhancement of PRT-Au/Cu. Detailed analysis of the photophysical parameters validates that the presence of Cu(I) changes the radiative transition mechanisms of PRT-Au/Cu with respect to primitive PRT-AuNCs. As a result, a cooperative effect of copper-induction and aggregation induced emission (AIE) leads to a strongly emissive composite with bathochromic-shifted emission energy. Moreover, the high molar ratio between Cu and Au in PRT-Au/Cu can effectively reduce the cost of the material in production, and we have developed a WLED to exemplify the potential application of this composite material.


Recommended Literature
- [1] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [2] Analytical Division Diary
- [3] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [4] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [5] Contents list
- [6] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [7] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [8] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [9] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †
- [10] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 1068-69-5









